molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0

Methyl 3-[3-(dimethylamino)phenyl]propanoate

カタログ番号: B1430838
CAS番号: 1234503-56-0
分子量: 207.27 g/mol
InChIキー: ZYNQHQZLWXVHII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-[3-(dimethylamino)phenyl]propanoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of propanoic acid, featuring a dimethylamino group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-[3-(dimethylamino)phenyl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-[3-(dimethylamino)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

化学反応の分析

Types of Reactions: Methyl 3-[3-(dimethylamino)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

類似化合物との比較

生物活性

Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has drawn significant attention in pharmacological research due to its biological activity, particularly in oncology. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound primarily functions as a pan-HDAC inhibitor . By inhibiting various classes of HDAC enzymes, it prevents the removal of acetyl groups from histones and non-histone proteins. This leads to several critical biological effects:

  • Increased Acetylation of Histones : The compound promotes the reactivation of tumor suppressor genes that are often silenced in cancer cells.
  • Induction of Cell Cycle Arrest : It halts the progression of cancer cells through the cell cycle, effectively preventing proliferation.
  • Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the biological activity of this compound. Key parameters include:

  • Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution.
  • Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that a significant portion remains bound in circulation, potentially affecting bioavailability.
  • Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes.

Table 1: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution409 ± 76.7 L
Protein Binding92.9% - 95.8%
Primary MetabolismUGT1A1 (glucuronidation)

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various settings, particularly for hematological malignancies:

  • Peripheral T-cell Lymphoma (PTCL) : Clinical trials indicated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL, with complete responses observed in about 10.8% of patients.
  • Combination Therapies : Enhanced efficacy has been noted when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration.

Table 2: Clinical Efficacy Data

ConditionOverall Response Rate (ORR)Complete Response Rate
Peripheral T-cell Lymphoma (PTCL)25.8%10.8%

Safety Profile

The safety profile is essential for therapeutic applications:

  • Adverse Events : Common grade 3 or higher adverse events include anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). The incidence of severe toxicity appears lower compared to other HDAC inhibitors.
  • Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects allowing for continued therapy in many patients.

Table 3: Safety Profile Summary

Adverse EventIncidence (%)
Anemia10.8
Thrombocytopenia7
Neutropenia6.2

Comparative Analysis

A comparative analysis with other HDAC inhibitors highlights the unique properties and potential advantages of this compound:

Table 4: Comparative Analysis with Other HDAC Inhibitors

FeatureThis compoundVorinostatPanobinostat
HDAC Class TargetedI, II, IVI, III, II
ORR in PTCL25.8%~30%~40%
Common Adverse EventsAnemia, ThrombocytopeniaFatigue, NauseaDiarrhea
FDA Approval YearNot yet approved20062015

特性

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[3-(dimethylamino)phenyl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[3-(dimethylamino)phenyl]propanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。